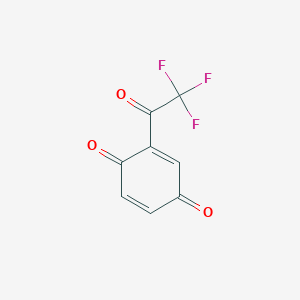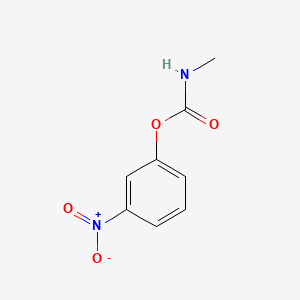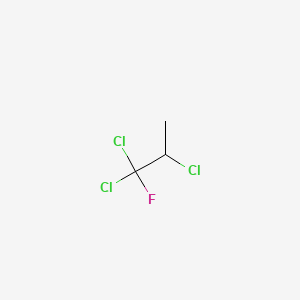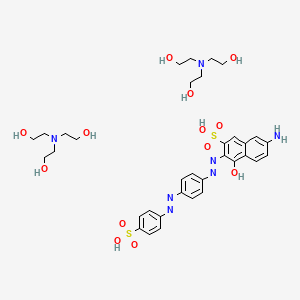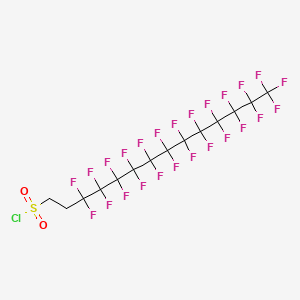
1-(1-Cyclohexen-1-Yl)-2,2,2-Trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclohexen-1-Yl)-2,2,2-Trifluoroethanone is an organic compound with the molecular formula C10H13F3O. This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexene ring, making it a unique entity in the realm of organic chemistry. It is often used as an intermediate in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
The synthesis of 1-(1-Cyclohexen-1-Yl)-2,2,2-Trifluoroethanone can be achieved through several methods. One common approach involves the reaction of cyclohexene with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions typically include a temperature range of 0-50°C and a reaction time of 2-4 hours. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(1-Cyclohexen-1-Yl)-2,2,2-Trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.
Scientific Research Applications
1-(1-Cyclohexen-1-Yl)-2,2,2-Trifluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(1-Cyclohexen-1-Yl)-2,2,2-Trifluoroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclohexene ring provides structural stability and facilitates binding to specific sites on enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
1-(1-Cyclohexen-1-Yl)-2,2,2-Trifluoroethanone can be compared with other similar compounds, such as:
Cyclohexenone: An enone with a similar ring structure but different functional groups, leading to distinct reactivity and applications.
N-(1-Cyclohexen-1-yl)piperidine: A compound with a similar cyclohexene ring but containing a piperidine group, used in different chemical and biological contexts.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C8H9F3O |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H9F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h4H,1-3,5H2 |
InChI Key |
JRKHARIWNJGVKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


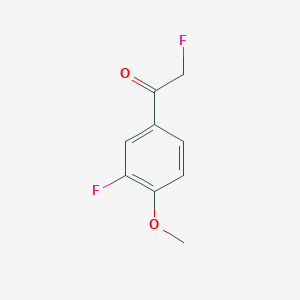
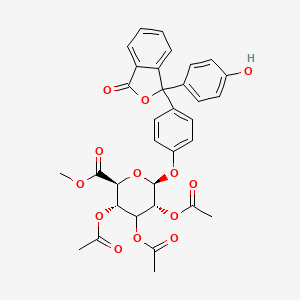
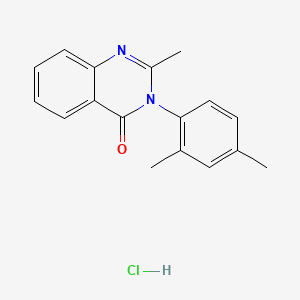
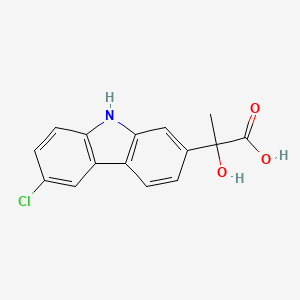
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13421019.png)
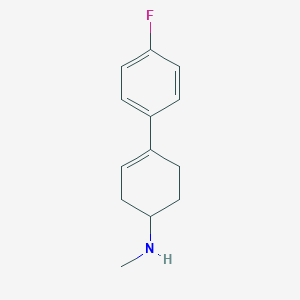
![3-(2'-Fluoro[1,1'-biphenyl]-4-yl)butanoic acid](/img/structure/B13421025.png)
